molecular formula C13H7Cl2FO B172720 3,5-Dichloro-4'-fluorobenzophenone CAS No. 197439-66-0

3,5-Dichloro-4'-fluorobenzophenone

Cat. No.: B172720
CAS No.: 197439-66-0
M. Wt: 269.09 g/mol
InChI Key: GHIXIBXUOPMWCC-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzophenones in Contemporary Organic Synthesis and Materials Science

The introduction of halogens into the benzophenone (B1666685) structure dramatically influences the molecule's reactivity and physical properties, making these compounds highly valuable. In organic synthesis, they serve as versatile intermediates. The halogen atoms act as reactive handles, enabling a variety of cross-coupling reactions to form complex molecular architectures. Furthermore, the strong electron-withdrawing nature of halogens activates the aromatic rings for nucleophilic substitution reactions, a key step in the synthesis of many polymers and pharmaceutical agents. researchgate.net

In materials science, halogenated benzophenones are integral to the creation of high-performance polymers. Their incorporation as monomers can lead to materials with exceptional thermal stability, chemical resistance, and specific electronic properties. iastate.edu For instance, dichlorobenzophenone and difluorobenzophenone are used in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of thermoplastics prized for their durability in demanding environments. google.comchemdad.com Research has also highlighted the use of benzophenone derivatives as host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and as key components in advanced polymer electrolyte membranes for fuel cells. oakwoodchemical.com

The unique photophysical properties of benzophenones, such as their ability to undergo photochemical reactions, are harnessed in applications like photocatalysis. oregonstate.edu Moreover, the strategic placement of halogens, particularly fluorine, is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioactivity of drug candidates. acs.orgbldpharm.com This has led to investigations of halogenated benzophenones as precursors for pharmaceuticals and agrochemicals.

Structural Features and Electronic Properties of 3,5-Dichloro-4'-fluorobenzophenone within the Benzophenone Class

This compound, with the chemical formula C₁₃H₇Cl₂FO, is distinguished by its specific substitution pattern. bldpharm.com One phenyl ring is substituted with two chlorine atoms at the meta-positions (3 and 5), while the other ring bears a fluorine atom at the para-position (4').

Key Structural and Physicochemical Properties:

PropertyValue
CAS Number 197439-66-0
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
General Synthesis Friedel-Crafts acylation

This table contains data for this compound, compiled from various chemical data sources. bldpharm.comchemicalbook.com

The electronic properties of this molecule are heavily influenced by its substituents. The carbonyl group and the halogen atoms are all electron-withdrawing. This electronic arrangement significantly affects the molecule's reactivity and its interactions with light. Like other benzophenones, it possesses characteristic n-π* and π-π* electronic transitions, which are fundamental to its photochemical behavior. researchgate.netoregonstate.edu The presence of halogens is known to modulate the energies of these transitions and can influence properties like phosphorescence lifetime. oregonstate.edu The substitution pattern—two chlorines on one ring and a fluorine on the other—creates a specific distribution of electron density and dipole moment, which dictates its role in both chemical reactions and as a component in functional materials.

A common route for the synthesis of this compound involves the Friedel-Crafts acylation reaction. For instance, one documented synthesis involves reacting 3,5-Dichlorobenzoic acid with thionyl chloride, followed by reaction with fluorobenzene (B45895). chemicalbook.com

Overview of Current Research Trajectories in Dihalogenated Fluorobenzophenones

Current research involving dihalogenated fluorobenzophenones, including this compound and its isomers, is primarily focused on their application as specialized monomers and building blocks. A significant area of investigation is their use in the synthesis of novel polymers. By precisely controlling the halogen substitution pattern, chemists can fine-tune the properties of resulting polymers, such as solubility, thermal stability, and processability, for advanced applications. iastate.edu

Another major research thrust is in the field of organic synthesis and catalysis. The distinct reactivity of the C-Cl and C-F bonds allows for selective, stepwise functionalization, making these compounds valuable platforms for constructing complex organic molecules. The unique electronic nature of these compounds also makes them subjects of interest in photochemistry and materials for optical or electronic devices. researchgate.net Researchers continue to explore new synthetic methods that leverage the specific reactivity of these halogenated ketones and expand their utility in creating functional materials and potential pharmaceutical intermediates. google.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXIBXUOPMWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591397
Record name (3,5-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-66-0
Record name (3,5-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,5 Dichloro 4 Fluorobenzophenone

Friedel-Crafts Acylation Approaches

The most direct route to 3,5-dichloro-4'-fluorobenzophenone is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a C-C bond between an aromatic ring and an acyl group. masterorganicchemistry.com This reaction involves the acylation of fluorobenzene (B45895) with 3,5-dichlorobenzoyl chloride. The success of this approach hinges on the optimization of catalysts, precursors, and reaction parameters.

The Friedel-Crafts acylation is traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. masterorganicchemistry.compressbooks.pub However, modern synthetic chemistry emphasizes the use of more efficient and environmentally benign catalytic systems.

Research has focused on novel Lewis acid catalysts that can be used in smaller, catalytic amounts and are often recoverable and reusable. allstudyjournal.com Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), for example, has been identified as an effective catalyst for the acylation of deactivated benzenes like fluorobenzene. researchgate.net Similarly, rare earth metal triflates (RE(OTf)₃), such as lanthanum triflate (La(OTf)₃), have demonstrated high activity and selectivity, particularly in solvent-free conditions, which is advantageous for industrial applications. researchgate.net The use of these catalysts can significantly reduce waste and simplify product purification.

Optimization of reaction conditions is crucial for maximizing the yield of the desired para-substituted product (4'-fluoro) and minimizing side reactions. Factors such as solvent polarity, reaction temperature, and reaction time are carefully controlled. While traditional solvents like carbon disulfide or nitrobenzene (B124822) are effective, concerns over their toxicity have led to the exploration of alternatives, including the use of solvent-free reactions at elevated temperatures. researchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Fluorobenzene

Catalyst System Acylating Agent Conditions Yield of 4-fluorobenzophenone (B154158) Reference
AlCl₃ (stoichiometric) Benzoyl Chloride CS₂, reflux Good to high masterorganicchemistry.com
Bi(OTf)₃ (catalytic) Benzoyl Chloride Toluene, reflux High researchgate.net
La(OTf)₃ / TfOH (catalytic) Benzoyl Chloride Solvent-free, 140°C, 4h 87% researchgate.net

This table presents representative data for the acylation of fluorobenzene to illustrate catalyst performance. Specific yields for the synthesis of this compound may vary.

The direct Friedel-Crafts synthesis of this compound utilizes two key precursors: fluorobenzene and 3,5-dichlorobenzoyl chloride.

Fluorobenzene : As the nucleophile in this reaction, fluorobenzene is a moderately deactivated aromatic ring due to the inductive electron-withdrawing effect of the fluorine atom. However, the fluorine is an ortho-, para-director, meaning the incoming acylium ion will preferentially add to the position opposite the fluorine, leading to the desired 4'-fluoro isomer with high selectivity. researchgate.net

3,5-Dichlorobenzoyl Chloride : This is the electrophilic component. The two chlorine atoms on this ring are strongly deactivating, which does not significantly impact its role as the acylating agent but is a key structural feature of the final product. The synthesis of this precursor can be achieved from 3,5-dichlorobenzoic acid.

The reaction between these two specific precursors under optimized Friedel-Crafts conditions provides a direct and efficient pathway to the target molecule.

Translating the laboratory synthesis of this compound to an industrial scale presents several challenges. A primary concern with traditional Friedel-Crafts chemistry is the use of stoichiometric amounts of AlCl₃, which generates large quantities of corrosive and hazardous aluminum-containing waste after aqueous workup. nih.govthermofisher.com

Industrial adaptations focus on "greener" and more cost-effective processes. Key developments include:

Heterogeneous Catalysts : The use of solid acid catalysts, such as zeolites, allows for easier separation of the catalyst from the reaction mixture, enabling continuous flow processes and catalyst recycling. thermofisher.com This simplifies product purification and significantly reduces waste.

Catalyst Recovery and Reuse : The development of recyclable catalytic systems, like the fluorous Lewis acids or certain rare earth triflates, is critical for industrial feasibility. nih.govresearchgate.net These catalysts can be separated and reused multiple times without a significant loss of activity.

Solvent-Free Reactions : Performing the reaction without a solvent, as demonstrated with La(OTf)₃ and TfOH, minimizes the cost and environmental impact associated with solvent purchase, handling, and disposal. researchgate.net

Multi-Step Synthesis Strategies Involving Halogenation and Fluorination

An alternative to direct acylation is a multi-step approach where the halogen substituents are introduced sequentially. This can offer greater control over the final substitution pattern, especially for complex molecules.

This strategy involves synthesizing a benzophenone (B1666685) core and then selectively adding the chlorine atoms. For example, one could theoretically start with 4-fluorobenzophenone and perform a dichlorination reaction. However, achieving the specific 3,5-dichloro pattern on the unsubstituted phenyl ring via electrophilic aromatic substitution is challenging. The benzoyl group is a deactivating meta-director, meaning chlorination would preferentially occur at the 3 and 3' positions.

A more viable regioselective approach involves using directing groups to guide the halogenation. rsc.org A synthetic route could be designed starting from a precursor with a directing group that facilitates chlorination at the desired positions before being removed or converted in a later step. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic rings, offering precise control that is often difficult to achieve with classical electrophilic substitution. nih.gov

This pathway involves introducing the fluorine atom at a late stage of the synthesis via a nucleophilic aromatic substitution (S_NAr) reaction. nih.gov This mechanism is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a carbonyl group, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com

A plausible multi-step synthesis could begin with the Friedel-Crafts acylation of chlorobenzene (B131634) with 3,5-dichlorobenzoyl chloride to produce 3,5,4'-trichlorobenzophenone. In this intermediate, the chlorine atom at the 4'-position is activated by the para-carbonyl group. This activated chlorine can then be displaced by a fluoride (B91410) ion.

The reaction typically involves heating the chlorinated precursor with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). prepchem.com The efficiency of the fluorine incorporation depends on the reactivity of the substrate and the reaction conditions.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution (S_NAr) for Fluorine Incorporation

Starting Material Fluorinating Agent Solvent Conditions Product Reference
3,4,5-Trichloronitrobenzene Potassium Fluoride (KF) DMF 140°C, 15h 3,5-Dichloro-4-fluoronitrobenzene prepchem.com

This table shows typical conditions for S_NAr reactions on activated aromatic rings to illustrate the methodology. The synthesis of this compound from a trichloro-precursor would follow similar principles.

This multi-step approach, while longer, can be advantageous if the precursors are more readily available or if direct Friedel-Crafts acylation proves to be low-yielding or non-selective.

Synthesis via Organometallic Reactions

Organometallic reactions provide versatile and efficient pathways for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of diaryl ketones like this compound. Key among these are Grignard reactions and Suzuki-Miyaura coupling.

A prevalent organometallic approach involves the use of a Grignard reagent. In a typical procedure, an organomagnesium halide is reacted with a carbonyl compound or its derivative. For the synthesis of this compound, one possible route is the reaction of a Grignard reagent derived from a substituted halobenzene with an appropriate benzoyl chloride. Specifically, 4-fluorophenylmagnesium bromide can be prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) chemrxiv.org. This Grignard reagent is then reacted with 3,5-dichlorobenzoyl chloride to yield the desired product. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. A general representation of this Grignard reaction is the synthesis of benzophenone from benzoyl chloride and phenylmagnesium bromide rsc.org.

Another powerful organometallic method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate organic-chemistry.org. For the synthesis of this compound, this could involve the coupling of 4-fluorophenylboronic acid with 3,5-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, and a base organic-chemistry.org. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups .

Reaction Reactant 1 Reactant 2 Catalyst/Reagent Typical Solvent
Grignard Reaction4-Fluorophenylmagnesium bromide3,5-Dichlorobenzoyl chlorideMagnesiumDiethyl ether or THF
Suzuki-Miyaura Coupling4-Fluorophenylboronic acid3,5-Dichlorobenzoyl chloridePalladium catalyst (e.g., Pd(OAc)2) and a baseToluene or other organic solvents

Modern Synthetic Techniques and Sustainable Chemistry Principles

In line with the growing emphasis on green chemistry, modern synthetic methodologies for this compound focus on reducing environmental impact by minimizing solvent use and employing energy-efficient techniques.

Solvent-Free Reaction Conditions and Mechanochemical Approaches

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. One of the most important reactions for the synthesis of benzophenones, the Friedel-Crafts acylation, can be performed under solvent-free conditions. This involves the direct reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene.

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, is another promising solvent-free approach colab.wsdtu.dk. This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solvent-based methods. The mechanochemical synthesis of various organic compounds, including halogenated molecules, has been successfully demonstrated colab.ws. While a specific protocol for the mechanochemical synthesis of this compound is not widely reported, the principles of this technology suggest its potential applicability.

Technique Description Advantages
Solvent-Free ReactionReactants are mixed directly without a solvent.Reduces solvent waste, lowers costs, simplifies purification.
Mechanochemistry (Ball Milling)Mechanical energy is used to initiate and sustain the reaction.Often solvent-free, can lead to faster reactions and different product selectivities.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved yields, and greater selectivity. In the context of synthesizing this compound, catalytic methods are particularly relevant to the Friedel-Crafts acylation reaction.

Traditionally, Friedel-Crafts acylation requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant waste. Modern approaches focus on using catalytic amounts of more environmentally benign and recyclable catalysts. A variety of Lewis acids can be employed to catalyze this reaction acs.org. Research has shown that rare earth metal triflates can be effective catalysts for the Friedel-Crafts acylation of fluorobenzene, and these reactions can even be conducted under solvent-free conditions researchgate.net. The use of such catalysts not only enhances the efficiency of the synthesis but also aligns with the principles of sustainable chemistry by reducing waste and allowing for catalyst recycling researchgate.net.

The reaction involves the electrophilic substitution of the fluorobenzene ring with the acyl group from 3,5-dichlorobenzoyl chloride. The catalyst activates the acylating agent, facilitating the attack by the aromatic ring. The substitution typically occurs at the para-position of the fluorobenzene due to the directing effect of the fluorine atom.

Catalyst Type Examples Key Features
Traditional Lewis AcidsAluminum chloride (AlCl₃)Often required in stoichiometric amounts, generates significant waste.
Modern CatalystsRare earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)Used in catalytic amounts, can be recycled, often more environmentally friendly.

Spectroscopic and Structural Elucidation of 3,5 Dichloro 4 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the two aromatic rings.

4'-Fluorophenyl Ring: This ring system would likely show a characteristic AA'BB' pattern due to the fluorine substitution. The protons ortho to the fluorine (H-2' and H-6') would appear as a doublet of doublets, coupled to the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-3' and H-5') would also present as a doublet of doublets.

3,5-Dichlorophenyl Ring: The protons on this ring (H-2, H-4, and H-6) would show simpler splitting patterns. H-4, situated between the two chlorine atoms, would likely appear as a triplet (or more accurately, a triplet-like multiplet due to long-range couplings), while H-2 and H-6 would be chemically equivalent and appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon framework.

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.

Aromatic Carbons: The spectrum would display distinct signals for each unique carbon atom in the aromatic rings. The carbons bearing chlorine and fluorine atoms would show characteristic shifts influenced by the electronegativity of the halogens. The C-F bond would also result in observable C-F coupling constants.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6~7.6-7.8 (d)C-1: ~138-140
H-4~7.5-7.7 (t)C-2, C-6: ~128-130
H-2', H-6'~7.8-8.0 (dd)C-3, C-5: ~134-136 (C-Cl)
H-3', H-5'~7.1-7.3 (dd)C-4: ~126-128
C-1': ~133-135
C-2', C-6': ~131-133 (d, JC-F)
C-3', C-5': ~115-117 (d, JC-F)
C-4': ~164-166 (d, JC-F)
C=O: ~193-196

d : doublet, t : triplet, dd : doublet of doublets. JC-F denotes the carbon-fluorine coupling constant.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. For instance, cross-peaks would be observed between the ortho and meta protons on the 4'-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Variable Temperature NMR Studies for Conformational Dynamics

The two phenyl rings in benzophenone (B1666685) derivatives are not coplanar due to steric hindrance, leading to a twisted conformation. Variable temperature (VT) NMR studies can provide insights into the rotational dynamics around the C-C(O)-C bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes, which can be analyzed to determine the energy barriers for bond rotation. However, for 3,5-dichloro-4'-fluorobenzophenone, no such studies have been reported in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The infrared (IR) and Raman spectra of this compound would be characterized by several key vibrational modes.

C=O Stretch: The most prominent band in the IR spectrum would be the carbonyl (C=O) stretching vibration, expected in the region of 1650-1670 cm⁻¹. The exact position would be influenced by the electronic effects of the halogen substituents.

C-Cl and C-F Stretches: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹. The carbon-fluorine stretch is expected to be found in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

A table summarizing the expected characteristic vibrational frequencies is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Carbonyl (C=O) Stretch1670-1650Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-F Stretch1250-1000Strong
C-Cl Stretch800-600Medium to Strong

Correlation of Spectral Data with Molecular Geometry and Bond Strengths

The positions and intensities of the vibrational bands are directly related to the molecule's geometry and the strength of its chemical bonds. For instance, the frequency of the C=O stretching vibration can provide information about the degree of conjugation and electronic delocalization within the molecule. The presence of electron-withdrawing chlorine and fluorine atoms is expected to influence the electron density around the carbonyl group, which in turn affects its bond strength and vibrational frequency. A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to correlate the full vibrational spectra with the precise molecular geometry and interatomic forces of this compound. However, specific experimental IR and Raman data for this compound are not currently available in the public domain.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds through the analysis of their ionized forms and fragmentation patterns. When coupled with gas chromatography, it allows for the separation and identification of individual components within a mixture.

Elucidation of Fragmentation Pathways and Isotopic Patterns

The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern arising from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, a molecule containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1. prepchem.com This pattern is a definitive marker for dichlorinated compounds.

Key fragmentation pathways for a dichlorofluorobenzophenone isomer would likely include:

Formation of Aroylium Ions: The primary fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) and the 3,5-dichlorophenyl radical, or the 3,5-dichlorobenzoyl cation (m/z 173, with its corresponding isotopic pattern) and the 4-fluorophenyl radical.

Loss of CO: The aroylium ions can further fragment by losing a neutral carbon monoxide (CO) molecule (28 amu). For instance, the 4-fluorobenzoyl cation (m/z 123) would yield the 4-fluorophenyl cation (m/z 95). The 3,5-dichlorobenzoyl cation (m/z 173) would result in the 3,5-dichlorophenyl cation (m/z 145, with its isotopic pattern).

Loss of Halogens: Fragmentation can also involve the loss of halogen atoms. For example, the loss of a chlorine radical from the dichlorinated fragments would be observed.

The table below summarizes the expected key fragments for this compound based on general fragmentation principles and data from its isomer, 2,5-dichloro-4'-fluorobenzophenone (B3050571). iastate.educhemguide.co.uk

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
268, 270, 272[C₁₃H₇Cl₂FO]⁺Molecular Ion (M⁺)
173, 175[C₇H₃Cl₂O]⁺Loss of 4-fluorophenyl radical
145, 147[C₆H₃Cl₂]⁺Loss of CO from [C₇H₃Cl₂O]⁺
123[C₇H₄FO]⁺Loss of 3,5-dichlorophenyl radical
95[C₆H₄F]⁺Loss of CO from [C₇H₄FO]⁺

This table is constructed based on general fragmentation principles and analogous data.

Purity Assessment and Identification of Reaction By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of this compound and identifying potential by-products from its synthesis. The synthesis of unsymmetrically substituted benzophenones, such as the target compound, is often achieved via a Friedel-Crafts acylation reaction. For this compound, this would typically involve the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride. iastate.edu

Potential by-products that could be identified by GC-MS include:

Isomeric Products: Depending on the reaction conditions, acylation could potentially occur at different positions on the fluorobenzene ring, leading to the formation of ortho- or meta-substituted isomers.

Unreacted Starting Materials: Residual 3,5-dichlorobenzoyl chloride and fluorobenzene may be detected.

Polysubstituted Products: Although less common under controlled conditions, the reaction could lead to the formation of diacylated products.

Hydrolysis Products: If moisture is present, hydrolysis of the acid chloride to 3,5-dichlorobenzoic acid could occur.

The retention time of the main peak in the gas chromatogram, combined with the corresponding mass spectrum, confirms the identity and purity of the this compound. Impurities and by-products would present as separate peaks with different retention times and mass spectra. oregonstate.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of benzophenones typically displays two main absorption bands corresponding to different electronic transitions. chemicalbook.com

n→π* Transition: A weaker, longer-wavelength absorption band (typically around 330-370 nm) is attributed to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε).

π→π* Transition: A much stronger, shorter-wavelength absorption band (typically around 250-260 nm) arises from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is an allowed transition and thus has a high molar absorptivity.

For this compound, the presence of halogen substituents on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone, due to the electronic effects of the halogens. chemicalbook.com

Transition Type Approximate Wavelength (λmax) Description
π→π~260 nmStrong absorption due to excitation of π-electrons in the aromatic system.
n→π~340 nmWeak absorption due to excitation of a non-bonding electron on the carbonyl oxygen.

This table presents expected values for substituted benzophenones.

Photoluminescence Studies: Fluorescence and Phosphorescence Characterization

Benzophenone and its derivatives are well-known for their photoluminescent properties, particularly their strong phosphorescence at low temperatures. googleapis.com

Fluorescence: Fluorescence, the emission of light from a singlet excited state (S₁→S₀), is generally very weak or non-existent for benzophenones in solution at room temperature. This is due to a highly efficient process called intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet state (T₁).

Phosphorescence: Phosphorescence is the emission of light from a triplet excited state (T₁→S₀). Because of the efficient ISC, the triplet state is readily populated. While phosphorescence is often quenched at room temperature in fluid solutions, it becomes prominent in rigid matrices or at low temperatures (e.g., 77 K in a frozen solvent). nih.gov The phosphorescence spectrum of benzophenones is typically a structured emission at longer wavelengths than the absorption. The introduction of heavy atoms like chlorine can enhance the rate of intersystem crossing and can also influence the phosphorescence lifetime. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of other substituted benzophenones reveals key structural features. google.com

Determination of Crystal Structure and Molecular Conformation in the Solid State

A comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction, a technique that provides precise atomic coordinates, bond lengths, bond angles, and torsion angles of a molecule in its crystalline form.

Without this experimental data, any discussion of the molecular conformation of this compound in the solid state remains speculative. The conformation of benzophenones is largely defined by the torsion angles of the two aromatic rings relative to the central carbonyl group. These angles are influenced by a combination of steric and electronic effects from the substituents on the phenyl rings. In the case of this compound, the two chlorine atoms on one ring and the fluorine atom on the other would be expected to significantly influence the molecule's three-dimensional shape.

Theoretical modeling, such as Density Functional Theory (DFT) calculations, could predict the ground-state geometry of the molecule. Such studies have been performed on related benzophenone derivatives to predict molecular geometries and vibrational frequencies. However, these computational models provide a depiction of the molecule in a gaseous state or in solution and may not perfectly represent the conformation adopted in a crystalline lattice due to packing forces.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of a solid, such as its melting point and solubility. For substituted benzophenones, common intermolecular interactions include hydrogen bonds, halogen bonds, and π-π stacking interactions. fluorochem.co.uk

In the context of this compound, the presence of chlorine and fluorine atoms suggests the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. Furthermore, the aromatic rings could participate in π-π stacking interactions. The specific nature and geometry of these interactions, however, can only be determined through the analysis of experimental crystal structure data.

Studies on other halogenated benzophenones have highlighted the importance of such interactions in directing their supramolecular assembly. fluorochem.co.uk For instance, research on various substituted crystalline benzophenones has revealed the significance of weak hydrogen bonds (C-H···O), halogen bonds, and π-π interactions in their crystal packing. fluorochem.co.uk

Computational and Theoretical Investigations of 3,5 Dichloro 4 Fluorobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties of 3,5-Dichloro-4'-fluorobenzophenone, from its three-dimensional structure to its spectroscopic and electronic behavior. These theoretical insights are invaluable for understanding the intrinsic properties of the molecule and guiding experimental work. For benzophenone (B1666685) derivatives, computational studies employing the B3LYP functional with a 6-31G(d) basis set have been shown to be effective for geometry optimization.

Geometry Optimization and Energetic Profiling of Ground State Conformations

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Benzophenone Derivative (Data is for illustrative purposes and not specific to this compound)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.39 - 1.41118 - 121-
C=O~1.23--
C-Cl~1.74--
C-F~1.35--
Phenyl-C=O-Phenyl--30 - 50

Note: These values are typical for related structures and would need to be specifically calculated for this compound.

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. By comparing the simulated spectra with experimentally recorded spectra, the accuracy of the computational model can be validated, and the observed spectral peaks can be assigned to specific vibrational modes. researchgate.net For example, the characteristic C=O stretching frequency in benzophenones is typically observed in the range of 1650-1670 cm⁻¹ in the IR spectrum. The presence of electron-withdrawing chlorine and fluorine atoms is expected to shift this frequency.

A full vibrational analysis would provide a detailed understanding of the molecule's dynamics and serve as a fingerprint for its identification.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Halogenated Benzophenone (Data is for illustrative purposes)

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch~1665
Aromatic C-H Stretch3050 - 3100
C-Cl Stretch600 - 800
C-F Stretch1000 - 1100
Phenyl Ring Vibrations1400 - 1600

Note: These are representative frequency ranges. Precise values would be obtained from a specific DFT calculation for this compound.

Prediction of Electronic Properties: Band Gap, Ionization Potential, and Electron Affinity

DFT calculations are also employed to determine the electronic properties of this compound. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO is the band gap, which is a measure of the molecule's electronic excitability. A smaller band gap suggests that the molecule can be more easily excited, which has implications for its color and photochemical reactivity.

The ionization potential (IP) is the energy required to remove an electron from the molecule, and it can be approximated by the negative of the HOMO energy. The electron affinity (EA) is the energy released when an electron is added to the molecule, which can be approximated by the negative of the LUMO energy. These properties are crucial for understanding the molecule's behavior in charge-transfer processes.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The distribution and energies of these orbitals provide significant insights into the reactivity of this compound.

HOMO-LUMO Energy Gaps and Orbital Distribution for Chemical Reactivity Prediction

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in such reactions.

For benzophenone derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic rings and the carbonyl group. In this compound, the electron-withdrawing nature of the halogen atoms is expected to lower the energies of both the HOMO and LUMO and influence their distribution. A detailed analysis of the HOMO and LUMO surfaces would reveal the electron-rich and electron-poor regions of the molecule, thereby predicting its reactive behavior. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of a molecule; a large gap implies high stability.

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

To gain a more quantitative understanding of the local reactivity of this compound, Fukui functions can be calculated. The Fukui function is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r) : for radical attack.

By calculating these values for each atom in this compound, the most probable sites for chemical reactions can be identified. For example, the sites with the highest f+(r) values are the most susceptible to nucleophilic attack, while those with the highest f-(r) values are the most likely to be attacked by electrophiles. This information is invaluable for predicting the regioselectivity of reactions involving this compound. It is expected that the carbonyl carbon would be a primary site for nucleophilic attack, while the aromatic rings would be susceptible to electrophilic attack at positions dictated by the directing effects of the chloro and fluoro substituents.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactivity. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the electrons and nuclei.

Visualization of Charge Distribution and Identification of Reactive Regions

The MEP of this compound is typically visualized by mapping the potential onto the molecule's electron density surface. Different colors are used to represent varying levels of electrostatic potential. Regions of negative potential, often colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials.

For this compound, the MEP map would reveal distinct reactive regions. The most negative potential is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interactions. The fluorine atom attached to the 4'-position of the benzoyl ring and the chlorine atoms at the 3 and 5-positions of the other phenyl ring also contribute to regions of negative potential, though to a lesser extent than the carbonyl oxygen.

Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the aromatic rings. The carbon atom of the carbonyl group, being bonded to the highly electronegative oxygen atom, would exhibit a significant degree of positive potential, making it a prime target for nucleophilic attack. The aromatic rings themselves, particularly the regions adjacent to the electron-withdrawing chlorine and fluorine substituents, would also display some positive character.

Illustrative MEP Data for this compound

Molecular RegionPredicted Electrostatic Potential Range (arbitrary units)Implication for Reactivity
Carbonyl Oxygen-0.04 to -0.06Strong electrophilic site
Aromatic Rings-0.02 to +0.03Susceptible to electrophilic and nucleophilic interactions
Chlorine Atoms-0.02 to -0.03Moderate electrophilic sites
Fluorine Atom-0.02 to -0.03Moderate electrophilic site
Carbonyl Carbon+0.03 to +0.05Strong nucleophilic site

Advanced Quantum Chemical Studies

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state, influencing properties such as melting point and solubility. NCI analysis, often visualized using the reduced density gradient (RDG), is a computational method that identifies and characterizes these weak interactions.

In the case of this compound, several types of non-covalent interactions would be expected to govern its supramolecular assembly. These include:

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen or fluorine atom of adjacent molecules are also likely to be present.

NCI plots would visualize these interactions as low-density, low-gradient regions in space. The sign of the second eigenvalue of the Hessian matrix of the electron density can be used to distinguish between attractive (negative values) and repulsive (positive values) interactions.

Thermodynamic Properties and Stability Predictions

Quantum chemical calculations can be employed to predict the thermodynamic properties of this compound, providing insights into its stability and reactivity. Key thermodynamic parameters that can be calculated include:

Enthalpy of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation suggests greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct measure of the spontaneity of the formation of the compound.

Heat Capacity (Cv): This property describes the amount of heat required to raise the temperature of the substance by a certain amount.

These calculations are typically performed using methods like Density Functional Theory (DFT) with various functionals and basis sets. While specific experimental thermodynamic data for this compound is scarce in the public domain, theoretical predictions provide valuable estimates.

Illustrative Calculated Thermodynamic Properties at 298.15 K

PropertyPredicted ValueUnit
Enthalpy of Formation (gas phase)-250 to -300kJ/mol
Gibbs Free Energy of Formation (gas phase)-180 to -230kJ/mol
Heat Capacity (Cv)180 to 200J/(mol·K)

Note: These values are representative estimates based on calculations for similar halogenated benzophenones and are not from direct experimental measurement for this compound.

Solvent Effects on Molecular Properties through Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent on a solute molecule. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, continuum model calculations can predict how its molecular properties change in different solvents. For instance:

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of the charge separation within the molecule.

Electronic Spectra (UV-Vis): The absorption maxima in the UV-Vis spectrum can shift depending on the polarity of the solvent. A red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) can occur depending on the nature of the electronic transition.

Molecular Geometry: While less pronounced, the bond lengths and angles of the molecule can be slightly altered by the solvent environment.

Illustrative Solvent Effects on the Dipole Moment of this compound

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase1~2.5 - 3.0
Cyclohexane2.02~2.8 - 3.3
Dichloromethane8.93~3.2 - 3.7
Acetonitrile37.5~3.5 - 4.0

Note: The dipole moment values are illustrative and based on general trends observed for similar molecules in different solvents. Specific calculated values for this compound were not found in the searched literature.

Chemical Reactivity and Derivatization Strategies of this compound

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional components: the two chlorine atoms on one aromatic ring, the fluorine atom on the second aromatic ring, and the central carbonyl group. These sites allow for a range of chemical transformations, enabling the creation of a diverse library of derivatives. This article explores the principal strategies for modifying this molecule, focusing on the halogenated aromatic rings and the carbonyl group, as well as its photochemical behavior.

Advanced Applications of 3,5 Dichloro 4 Fluorobenzophenone in Chemical Research

Role as a Key Intermediate in the Synthesis of Biologically Active Compounds

The structural core of 3,5-Dichloro-4'-fluorobenzophenone is a valuable scaffold for the construction of complex molecules with significant biological effects. The presence of multiple halogen atoms provides reactive handles for a variety of chemical transformations, allowing for the diversification of the molecular structure to target specific biological pathways.

Precursor for Pharmaceutical and Agrochemical Candidates

The 3,5-dichloro-4-fluorophenyl moiety is a crucial component in the development of modern agrochemicals. The compound serves as an important intermediate in the synthesis of pesticidally active molecules, particularly isoxazoline-substituted benzamides. A key example is its use in the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, which is a direct precursor to this class of pesticides. google.com The synthesis pathway highlights the utility of the dichlorinated-fluorophenyl structure in building the final active product. google.com

The introduction of fluorine and chlorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine, in particular, is known to enhance metabolic stability and bioavailability by blocking sites of oxidation and increasing lipophilicity. google.com This makes fluorinated building blocks like this compound highly sought after in the design of new drug candidates and crop protection agents. google.com

Intermediate CompoundPrecursorApplication
1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone5-Bromo-1,3-dichloro-2-fluoro-benzeneIntermediate for isoxazoline-based pesticides google.com
Isoxazoline-substituted benzamides1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanoneActive pesticidal compounds google.com

Building Block for Heterocyclic Systems (e.g., Quinoline (B57606) Derivatives)

Heterocyclic compounds are foundational to medicinal chemistry, with quinoline derivatives being particularly prominent in a wide array of pharmacologically active agents, including antimalarial, antibacterial, and anti-inflammatory drugs. derpharmachemica.comiipseries.org The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. derpharmachemica.comiipseries.org

While this compound itself is not a direct substrate for the Friedländer reaction, it serves as an excellent starting point for creating the necessary precursors. Through standard synthetic transformations, such as nitration followed by reduction to an amine, the benzophenone (B1666685) can be converted into a 2-amino-dichlorofluorobenzophenone derivative. This functionalized intermediate can then readily participate in the Friedländer condensation to yield highly substituted and complex quinoline structures. The synthesis of a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer, unexpectedly produced a quinoline derivative from a benzophenone-linked starting material, underscoring the utility of this transformation. acs.org This strategic approach allows for the incorporation of the unique electronic and steric properties of the dichlorofluorophenyl group into novel heterocyclic frameworks for biological evaluation. acs.orgsciendo.com

Application in Analytical Chemistry Methodologies

Beyond synthesis, halogenated benzophenones have found utility in the field of analytical chemistry, where their reactivity can be harnessed to develop sensitive detection methods.

Development of Reagents for Spectrophotometric Determination

Structurally similar compounds to this compound have been successfully employed as reagents for the spectrophotometric determination of environmental contaminants. iastate.edu For instance, 2-amino-5-chloro-2'-fluorobenzophenone (B18288) (MFB), a close analog, has been used in a rapid and sensitive method to quantify hexavalent chromium. iastate.edu The method is based on the oxidation of the aminobenzophenone by chromium(VI) in an acidic medium, followed by coupling with phenoxazine (B87303) to produce a stable, red-colored product with a distinct absorbance maximum at 520 nm. iastate.edu This colorimetric response allows for the precise measurement of chromium(VI) concentrations. iastate.edu The successful application of this analog suggests the potential for this compound, or its derivatives, to be used in similar analytical systems for detecting various analytes.

Analytical ParameterMethod Using 2-amino-5-chloro-2'-fluorobenzophenone (MFB)
AnalyteHexavalent Chromium [Cr(VI)] iastate.edu
ReagentsMFB, Phenoxazine (PNZ), Hydrochloric Acid (HCl) iastate.edu
Absorbance Maximum (λmax)520 nm iastate.edu
Beer's Law Range0.17-1.41 µg mL⁻¹ iastate.edu
Stability~12 hours iastate.edu

Exploitation in Materials Science and Polymer Chemistry

The robustness and thermal stability of the benzophenone core, combined with the reactivity of its halogen substituents, make this compound a candidate for applications in materials science.

Monomer or Building Block for Specialty Polymers

High-performance polymers, such as poly(p-phenylene)s (PPPs), are valued for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.com While research has more prominently featured the 2,5-dichloro isomer, the chemistry involved illustrates the potential role of this compound in this field. For example, the related monomer 2,5-dichloro-4'-fluorobenzophenone (B3050571) is used in the synthesis of Poly[(4-fluorobenzoyl)-1,4-phenylene] via a Nickel(0)-catalyzed coupling reaction. mdpi.com In this process, the carbon-chlorine bonds are coupled to build the polymer backbone. mdpi.comresearchgate.net This type of polymerization allows for the creation of soluble and processable poly(p-phenylene) derivatives with high molecular weights and desirable physical properties. mdpi.com The resulting polymers can be further functionalized, for example, through sulfonation, to create materials for applications such as proton exchange membranes in fuel cells. researchgate.net The principles of this synthesis demonstrate a clear pathway for how this compound could be similarly employed as a monomer to create novel specialty polymers.

Polymer Synthesis Example (using a related isomer)
Polymer Poly[(4-fluorobenzoyl)-1,4-phenylene] mdpi.com
Monomer 2,5-Dichloro-4'-fluorobenzophenone mdpi.com
Catalyst System Nickel(II) chloride, Zinc, Bipyridine, Triphenylphosphine mdpi.com
Solvent N,N-Dimethylacetamide (DMAc) mdpi.com
Reaction Type Ni(0)-catalyzed coupling polymerization mdpi.com

Future Directions and Emerging Research Areas

Development of Asymmetric Synthesis and Chiral Induction Methods

The benzophenone (B1666685) scaffold is a common feature in many biologically active molecules. Creating chiral versions of these molecules is often crucial for their efficacy. While the synthesis of 3,5-Dichloro-4'-fluorobenzophenone itself results in an achiral molecule, its subsequent reactions can create chiral centers. Future research could focus on developing asymmetric methods to produce specific stereoisomers for applications in medicinal chemistry and materials science.

Key research goals in this area would include:

Enantioselective Reduction: Developing catalytic methods for the enantioselective reduction of the carbonyl group to produce chiral diarylmethanols. This could involve chiral catalysts, such as those based on ruthenium or rhodium, in asymmetric transfer hydrogenation reactions.

Chiral Derivatization: Exploring reactions where the benzophenone acts as a prochiral substrate. For instance, the addition of organometallic reagents in the presence of a chiral ligand could lead to the formation of chiral tertiary alcohols with high enantiomeric excess.

Catalyst Development: Using the 3,5-dichloro-4'-fluorophenyl moiety as a structural component in new chiral ligands or organocatalysts, where the halogen atoms could play a role in tuning the catalyst's steric and electronic properties for effective chiral induction in other reactions.

Table 1: Potential Asymmetric Transformations for this compound

Transformation Type Reagent/Catalyst Class Potential Chiral Product Research Objective
Asymmetric Reduction Chiral Ruthenium Complexes (R/S)-(3,5-dichlorophenyl)(4-fluorophenyl)methanol High enantioselectivity, scalable process
Nucleophilic Addition Organozinc reagents with Chiral Ligands Chiral tertiary alcohols Control of absolute stereochemistry
Asymmetric C-H Functionalization Chiral Palladium or Rhodium Catalysts Atropisomeric biaryl compounds Creation of axial chirality

Investigation of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The halogen atoms on this compound make it an excellent candidate for forming halogen bonds, which are highly directional interactions between an electrophilic region on a halogen and a nucleophilic site. acs.org

Emerging research in this domain could explore:

Halogen-Bonded Assemblies: Investigating the self-assembly of the molecule to form well-defined supramolecular structures, such as dimers, ribbons, or more complex networks, driven by C-Cl···O, C-Cl···F, or C-Cl···π interactions. ugr.es The directionality of halogen bonds could be exploited to engineer crystalline materials with specific properties. acs.org

Host-Guest Chemistry: Using the molecule or its derivatives as a "guest" within larger host molecules like cyclodextrins or calixarenes, or as a "host" for anions, leveraging the electron-poor region (σ-hole) of the chlorine atoms.

Functional Materials: Designing multi-component crystals where this compound is co-crystallized with other molecules to create materials with novel optical or electronic properties. oup.com The benzophenone core's photochemical activity combined with intermolecular halogen bonding could lead to new photoresponsive materials.

Exploration of Novel Catalytic Transformations and Bio-inspired Synthesis

The benzophenone core is a well-known photosensitizer, while the carbon-halogen bonds are reactive sites for cross-coupling reactions. These features suggest that this compound could be a versatile substrate or catalyst in novel chemical transformations.

Future research could be directed towards:

Photocatalysis: Utilizing the compound as a hydrogen atom transfer (HAT) photocatalyst. torvergata.it Upon excitation with UV light, the benzophenone moiety can abstract a hydrogen atom from a substrate, generating a radical intermediate that can participate in further reactions. This approach is valuable for C-H functionalization.

Cross-Coupling Reactions: Employing the C-Cl bonds as handles for palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to synthesize more complex derivatives. The differential reactivity of the chlorine atoms could potentially allow for selective, stepwise functionalization.

Bio-inspired Catalysis: Designing synthetic systems that mimic enzymatic processes. For example, the compound could be incorporated into a larger molecular scaffold that mimics an enzyme's active site, where it could act as a catalytic unit for specific oxidation or reduction reactions. Fungi, for instance, are known to produce structurally unique benzophenone metabolites with significant bioactivity. researchgate.net

Multi-scale Modeling and Data-Driven Research Approaches for Compound Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For a molecule like this compound, computational approaches can accelerate the discovery of new applications.

Promising research areas include:

Molecular Docking and Dynamics: Using computer simulations to predict how this molecule and its derivatives might bind to biological targets like enzymes or receptors. Such in silico studies are a cornerstone of modern drug discovery, and have been applied to other benzophenone derivatives to identify potential inhibitors for diseases like Alzheimer's. nih.govplos.orgresearchgate.net

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help rationalize its behavior in photocatalytic cycles or predict the strength of its halogen bonds in supramolecular assemblies. acs.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of related benzophenone derivatives with their observed biological activity or physical properties. researchgate.net This data-driven approach can guide the synthesis of new compounds with enhanced performance.

Table 2: Data-Driven Research Approaches for this compound

Research Approach Objective Key Data Inputs Potential Outcome
Molecular Docking Identify potential protein targets 3D structure of the compound, Protein structure database List of high-affinity binding proteins for therapeutic investigation
DFT Calculations Predict reactivity and spectroscopic properties Atomic coordinates Understanding of reaction mechanisms and photocatalytic potential
QSAR Modeling Predict bioactivity of new derivatives Structures and experimental activity of related compounds Design rules for synthesizing more potent analogues

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving from traditional batch reactors to continuous flow systems and automated platforms. These technologies offer improved safety, efficiency, and scalability. The synthesis and derivatization of this compound are well-suited for this transition.

Future directions in this area involve:

Continuous Flow Synthesis: Developing a flow process for the Friedel-Crafts acylation or other reactions used to prepare or modify the compound. Flow reactors provide superior control over reaction temperature and time, which is crucial for managing the highly reactive and potentially hazardous reagents often used in such syntheses. google.comacs.org The use of flow chemistry has been shown to be advantageous for reactions involving halogenated compounds and reactive intermediates like benzynes. nih.gov

Automated Derivatization: Integrating the compound into automated synthesis platforms. sigmaaldrich.com These systems can perform multi-step reaction sequences to create a library of derivatives for screening purposes. For example, an automated platform could sequentially perform a reduction of the ketone followed by a series of coupling reactions, enabling rapid exploration of chemical space. chemspeed.com

In-line Analysis and Optimization: Coupling flow reactors with real-time analytical techniques (e.g., mass spectrometry, IR spectroscopy) to monitor reaction progress and rapidly optimize conditions. This approach has been used to control hazardous intermediates in flow, which would be relevant for reactions involving this halogenated compound. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.